molecular formula C19H21N3O3S B2989195 7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1706217-07-3

7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2989195
CAS No.: 1706217-07-3
M. Wt: 371.46
InChI Key: RKVQLOQIGSRYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 7-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-benzofuran-2-carboxamide is a complex molecule that contains two key structural components: a thiazole ring and a benzofuran ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . Therefore, the primary targets of this compound could be diverse, depending on the specific functional groups attached to these rings.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could enable the compound to bind to its targets and exert its effects.

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the compound could potentially affect a variety of biochemical pathways, depending on its specific targets and their roles in these pathways.

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s ADME properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and their roles in cellular processes. Given the diverse biological activities associated with thiazole and benzofuran derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

7-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-24-15-6-2-5-14-10-16(25-17(14)15)18(23)21-11-13-4-3-8-22(12-13)19-20-7-9-26-19/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVQLOQIGSRYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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